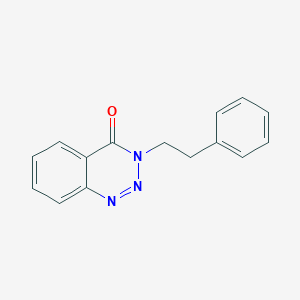

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one” is a benzotriazinone derivative. Benzotriazinones are a class of organic compounds that contain a benzene ring fused to a triazinone ring. The “2-Phenylethyl” group attached at the 3-position indicates the presence of a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the arrangement of atoms in the molecule and their connectivity. This typically involves techniques like NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The benzotriazinone core could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Molecular Dynamics and Rotational Studies

A study by Domínguez et al. (2002) explored the dynamic behavior of molecular structures akin to 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, focusing on the rotational dynamics of phenylene groups within crystal structures. They demonstrated how phenylene rotations could be leveraged to design materials with specific dynamic properties, offering insights into the development of molecular gyroscopes and compasses (Domínguez, Dang, Strouse, & Garcia‐Garibay, 2002).

Synthetic Chemistry Applications

Miura, Yamauchi, and Murakami (2008) showcased the potential of 1,2,3-benzotriazin-4(3H)-ones, closely related to the chemical , in the synthesis of isoquinolones via nickel-catalyzed denitrogenative alkyne insertion. This process illustrates the compound's versatility in synthesizing complex heterocyclic structures, contributing to advancements in organic synthesis and potentially pharmaceuticals (Miura, Yamauchi, & Murakami, 2008).

Magnetic and Structural Characterization

The work by Constantinides et al. (2016) on 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, a derivative of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, revealed its unique crystalline and magnetic properties. Their findings contribute to the understanding of the material's paramagnetic behavior and its implications for designing new magnetic materials (Constantinides et al., 2016).

Antitumor Mechanism Exploration

Anderson et al. (2003) investigated the antitumor activity of benzotriazine 1,4-dioxides, chemically related to 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, focusing on their one-electron reduction. This study sheds light on the molecular mechanisms underlying the antitumor effects of benzotriazines, contributing valuable information to cancer research and treatment strategies (Anderson, Shinde, Hay, Gamage, & Denny, 2003).

Photophysical Studies

The photophysical properties of phenyleneethynylene oligomers, as discussed by Sudeep et al. (2006), offer insights into the behavior of compounds with structural similarities to 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one. Their work contributes to the understanding of energy transfer mechanisms in molecular electronics and light energy harvesting assemblies, highlighting the compound's relevance in materials science (Sudeep, James, Thomas, & Kamat, 2006).

Mechanism of Action

Target of Action

It is known that phenylethylamine, a related compound, interacts with primary amine oxidase and trypsin . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.

Mode of Action

Based on the known interactions of phenylethylamine, it can be speculated that this compound may interact with its targets to induce changes in cellular processes .

Biochemical Pathways

Related compounds like phenylethylamine are known to be involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds .

Pharmacokinetics

It can be inferred from related compounds that it may exhibit rapid absorption and distribution, with potential metabolism involving reactions like hydrolysis, hydroxylation, and dealkylation .

Result of Action

Related compounds have been associated with various effects, such as the production of volatile metabolites in agarwood samples .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one. For instance, temperature has been shown to affect the production of related compounds in plants .

Future Directions

properties

IUPAC Name |

3-(2-phenylethyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15-13-8-4-5-9-14(13)16-17-18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSOYWFCGVLLTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298768 |

Source

|

| Record name | MLS002919856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15561-76-9 |

Source

|

| Record name | MLS002919856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002919856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)

![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)